![molecular formula C4H7NO3 B2631946 (Ethylamino)(oxo)acetic acid CAS No. 75235-35-7](/img/structure/B2631946.png)
(Ethylamino)(oxo)acetic acid
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Description
“(Ethylamino)(oxo)acetic acid” is a chemical compound with the molecular formula C4H7NO3 . It has an average mass of 117.103 Da and a mono-isotopic mass of 117.042595 Da .
Molecular Structure Analysis
The molecule contains a total of 14 bonds. There are 7 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
“(Ethylamino)(oxo)acetic acid” has a density of 1.2±0.1 g/cm3, a molar refractivity of 25.8±0.3 cm3, and a molar volume of 95.1±3.0 cm3 . It also has 4 H bond acceptors, 2 H bond donors, 2 freely rotating bonds, and no violations of the Rule of 5 .Scientific Research Applications
- Background : Lactate dehydrogenase C4 (LDH-C4) is considered a target protein for contraceptive drug development. LDH-C4 is expressed in mature testis tissues and sperm cells, making it a potential candidate for fertility control .
- Research : Inhibitors against zokor LDH-C4 have been explored. Eight N-substituted oxamic acids were identified with IC50 values ranging from 198 to 2513 μM, surpassing the potency of oxamic acid and (ethylamino)(oxo)acetic acid .
- Discovery : Human LDHC4 has been identified as a potential target for anticancer drug development. (Ethylamino)(oxo)acetic acid shows promise as a lead compound for selective drugs .
- Selective Inhibition : In crystal structures, (ethylamino)(oxo)acetic acid exhibits approximately 10 times more selective inhibition against LDHC4 compared to LDHA4 and LDHB4 .
Contraceptive Development
Anticancer Potential
properties
IUPAC Name |
2-(ethylamino)-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-2-5-3(6)4(7)8/h2H2,1H3,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRIITVFSTUKPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Ethylamino)(oxo)acetic acid |
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